AC-Ala-ala-pro-phe-pna

Protease Substrate Specificity Enzyme Kinetics

Researchers studying protease yscD (saccharolysin) require a substrate with correct N-terminal capping for valid kinetic data. Generic Suc-AAPF-pNA is incompatible due to divergent enzyme subsite recognition. • **Specificity**: Excellent substrate for yscD; not interchangeable with succinylated analogs • **Assay ready**: Continuous spectrophotometric detection via pNA release (405 nm) • **Sample compatibility**: N-acetyl block resists non-specific aminopeptidases in lysates • **Supply**: ≥98% purity, ambient shipping, long-term stability at -20°C

Molecular Formula C28H34N6O7
Molecular Weight 566.6 g/mol
CAS No. 70967-94-1
Cat. No. B3280162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-Ala-ala-pro-phe-pna
CAS70967-94-1
Molecular FormulaC28H34N6O7
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C28H34N6O7/c1-17(29-19(3)35)25(36)30-18(2)28(39)33-15-7-10-24(33)27(38)32-23(16-20-8-5-4-6-9-20)26(37)31-21-11-13-22(14-12-21)34(40)41/h4-6,8-9,11-14,17-18,23-24H,7,10,15-16H2,1-3H3,(H,29,35)(H,30,36)(H,31,37)(H,32,38)/t17-,18-,23-,24-/m0/s1
InChIKeyXZGCJQOGNCUSAN-MQQADFIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-Ala-ala-pro-phe-pna Overview


AC-Ala-ala-pro-phe-pna (CAS 70967-94-1), also known as Ac-AAPF-pNA, is a synthetic chromogenic peptide substrate featuring an N-terminal acetyl (Ac) blocking group and a C-terminal para-nitroanilide (pNA) reporter . This compound is a member of the Ala-Ala-Pro-Phe-pNA substrate family, which are widely used for the colorimetric detection and kinetic characterization of serine proteases . The acetyl cap, in contrast to the more common succinyl (Suc) modification, alters the substrate's interaction with enzyme active sites and its susceptibility to non-specific proteolysis .

AC-Ala-ala-pro-phe-pna Substitution Risks


The N-terminal blocking group on AAPF-pNA substrates is not a passive feature; it directly dictates enzyme recognition, binding affinity (Km), and catalytic turnover (kcat). Generic substitution between Ac-Ala-Ala-Pro-Phe-pNA and its succinylated counterpart (Suc-Ala-Ala-Pro-Phe-pNA, CAS 70967-97-4) is invalid because the acetyl group presents a smaller, less polar moiety compared to the succinyl group, which contains an additional carboxylate . This difference profoundly impacts the substrate's interaction with key enzyme subsites, leading to divergent kinetic profiles. For instance, the Suc- derivative is a well-characterized substrate for chymotrypsin (Km = 60 µM) and cathepsin G (Km = 1.7 mM) , while the Ac- derivative has been specifically identified as an excellent substrate for the distinct protease yscD (saccharolysin) . Interchanging these analogs without accounting for these N-terminal cap-specific kinetic differences will yield non-comparable, and likely inaccurate, measurements of enzyme activity.

AC-Ala-ala-pro-phe-pna Quantitative Evidence


Acetyl vs. Succinyl Group Enzyme Specificity

The N-terminal modification of the AAPF-pNA core is a primary determinant of enzyme recognition. While Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) is a well-established substrate for chymotrypsin (Km = 60 µM) and cathepsin G (Km = 1.7 mM), the acetylated variant, AC-Ala-ala-pro-phe-pna, has been documented as an excellent substrate for the distinct protease yscD (saccharolysin) . This difference highlights that the smaller, non-charged acetyl group directs specificity towards a different subset of serine proteases compared to the bulkier, negatively charged succinyl group [1].

Protease Substrate Specificity Enzyme Kinetics N-terminal blocking group

Solvent Isotope Effect Differentiates Substrates

A classic study by Baici (1987) investigating the slow-binding inhibition of chymotrypsin by chymostatin provided a direct comparison of solvent deuterium isotope effects (SIE) for related peptide-pNA substrates [1]. The SIE for kcat/Km provides insight into the rate-limiting step involving proton transfer. For the reaction of chymotrypsin with Suc-Ala-Ala-Pro-Phe-pNA, the SIE was determined to be 1.9 ± 0.1. In contrast, for the closely related substrate Ala-Ala-Phe-pNA (which lacks both the N-terminal blocking group and the Pro residue), the SIE was 2.8 ± 0.2 [1]. While not a direct measurement for AC-Ala-ala-pro-phe-pna, this class-level data demonstrates that the presence and nature of the N-terminal region significantly alters the catalytic mechanism and the extent to which proton transfer limits the reaction rate.

Chymotrypsin Solvent Isotope Effect Enzyme Mechanism Kinetic Isotope Effect

Catalytic Efficiency Among AAPF-pNA Substrates

A 2024 study on a recombinant chymotrypsin-like peptidase from Tenebrio molitor provides a direct quantitative comparison of the catalytic efficiency (kcat/Km) for three distinct chromogenic substrates [1]. The specificity constants (kcat/KM) were determined as 7 (µM min)–1 for Glp-AAF-pNA, 4.2 (µM min)–1 for Suc-AAPF-pNA, and 0.9 (µM min)–1 for Ac-Y-pNA [1]. This demonstrates that even among N-terminally blocked AAPF-pNA variants, the specific blocking group (pyroglutamyl vs. succinyl vs. acetyl) can cause a nearly 8-fold difference in catalytic efficiency with the same enzyme.

Enzyme Kinetics Chymotrypsin Catalytic Efficiency Substrate Profiling

Acetyl Blocking Prevents Non-Specific Proteolysis

The N-terminal acetyl group on AC-Ala-ala-pro-phe-pna serves a dual purpose beyond directing enzyme specificity. It also protects the peptide from degradation by non-specific aminopeptidases that might be present in crude biological samples or cell lysates . This is a well-documented class-level property of N-terminally blocked peptide substrates. The presence of a free N-terminus, as in the unblocked analog H-Ala-Ala-Pro-Phe-pNA, renders the substrate highly susceptible to rapid degradation by ubiquitous aminopeptidases, which can lead to an overestimation of target protease activity or a rapid depletion of substrate [1].

Substrate Stability Exopeptidase Resistance Complex Media Protease Assay

AC-Ala-ala-pro-phe-pna Application Scenarios


Protease yscD Activity Assays

AC-Ala-ala-pro-phe-pna is the substrate of choice for laboratories studying the activity and kinetics of protease yscD (saccharolysin). As documented, this compound serves as an 'excellent substrate' for this specific enzyme, unlike the more common Suc- analog, which is optimized for chymotrypsin and cathepsin G . Using AC-Ala-ala-pro-phe-pna in a continuous spectrophotometric assay allows for the precise determination of kinetic parameters (Km, Vmax, kcat) for yscD, as well as the screening and characterization of potential yscD inhibitors .

Low-Background Endopeptidase Measurement

For researchers working with crude cell lysates, tissue extracts, or other complex biological fluids, AC-Ala-ala-pro-phe-pna offers a distinct advantage over unblocked peptide-pNA substrates. The N-terminal acetyl group provides inherent resistance to non-specific aminopeptidases that are commonly present in such samples . By using AC-Ala-ala-pro-phe-pna, the assay signal is more specific to the target endopeptidase activity, leading to more reliable and interpretable kinetic data and reducing the risk of false positives or inflated activity readings caused by contaminating exopeptidases .

Serine Protease Subsite Specificity Mapping

The acetyl cap of AC-Ala-ala-pro-phe-pna provides a unique probe for mapping the S4/S5 subsite preferences of serine proteases. By directly comparing the kinetic parameters of AC-Ala-ala-pro-phe-pna with those of its succinylated (Suc-AAPF-pNA) or unblocked (H-AAPF-pNA) counterparts, researchers can gain quantitative insight into how the enzyme's active site architecture accommodates, or is hindered by, different N-terminal chemical moieties [1]. This head-to-head comparison using the pure Ac- compound is essential for structure-activity relationship (SAR) studies and the rational design of more potent or selective protease inhibitors .

PPIase Coupled Assay Control Substrate

While Suc-Ala-Ala-Pro-Phe-pNA is a standard substrate in coupled PPIase assays (e.g., for FKBP12 and cyclophilins), AC-Ala-ala-pro-phe-pna can serve as a critical control to assess the influence of the N-terminal blocking group on the isomerization and subsequent cleavage steps [2]. Any observed difference in the assay's rate or amplitude between the Ac- and Suc- substrates can be directly attributed to the enzyme's differential recognition of the N-terminal cap, providing a more nuanced understanding of substrate specificity in the PPIase catalytic cycle [2].

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